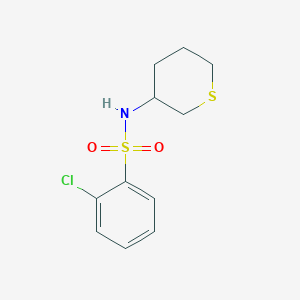![molecular formula C16H17N5OS B7584677 N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTA is a member of the family of compounds called triazoles, which have been shown to have a variety of biological activities.
作用机制
The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context of its use. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of tumor cells. Inflammatory diseases have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been shown to have antifungal and antibacterial properties.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide in lab experiments is its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. Additionally, this compound is relatively easy to synthesize and can be modified to create derivatives with different properties. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
合成方法
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(thiophen-2-ylmethyl)acetamide with 4-(1,2,4-triazol-1-yl)aniline in the presence of a base. Other methods involve the use of different starting materials or modifications to the reaction conditions.
科学研究应用
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
属性
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20(10-15-3-2-8-23-15)16(22)9-18-13-4-6-14(7-5-13)21-12-17-11-19-21/h2-8,11-12,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINKXZUVYXRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)CNC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
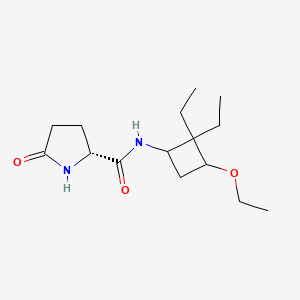
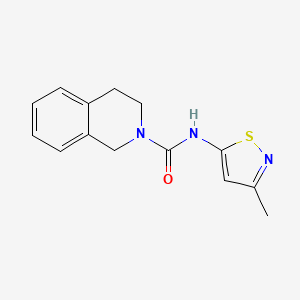
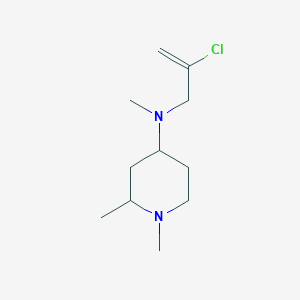
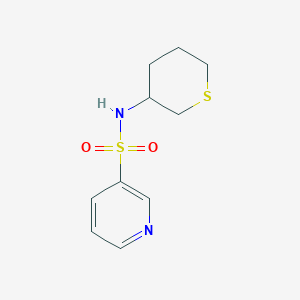

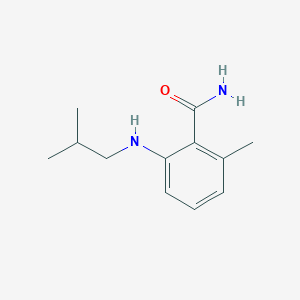
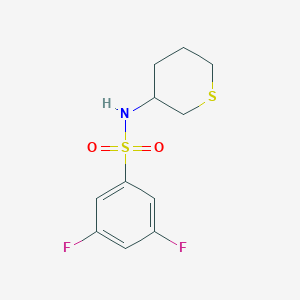
![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
